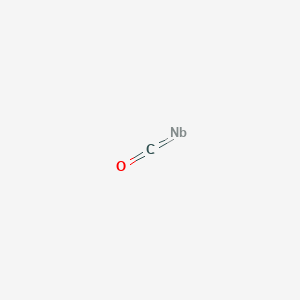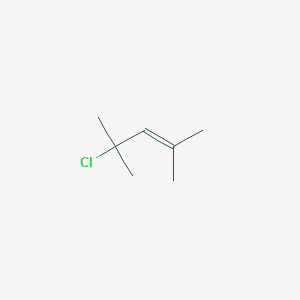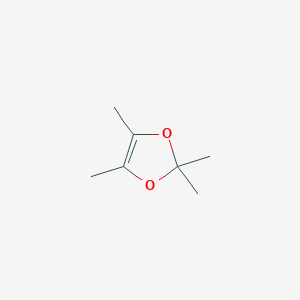![molecular formula C18H14N2 B14414308 Propanedinitrile, [bis(4-methylphenyl)methylene]- CAS No. 82074-10-0](/img/structure/B14414308.png)
Propanedinitrile, [bis(4-methylphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [bis(4-methylphenyl)methylene]- is an organic compound with the molecular formula C18H14N2. This compound is characterized by the presence of two nitrile groups attached to a central carbon atom, which is further bonded to two 4-methylphenyl groups. It is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(4-methylphenyl)methylene]- typically involves the reaction of malononitrile with 4-methylbenzaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the base deprotonates the malononitrile, allowing it to react with the aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common bases used in the reaction include piperidine or pyridine, and the reaction is typically carried out in a solvent such as ethanol or methanol.
化学反応の分析
Types of Reactions
Propanedinitrile, [bis(4-methylphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Propanedinitrile, [bis(4-methylphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Propanedinitrile, [bis(4-methylphenyl)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic rings can also interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a central carbon atom.
Benzylidenemalononitrile: Similar structure but with a benzylidene group instead of 4-methylphenyl groups.
Uniqueness
Propanedinitrile, [bis(4-methylphenyl)methylene]- is unique due to the presence of two 4-methylphenyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it valuable in various applications.
特性
CAS番号 |
82074-10-0 |
|---|---|
分子式 |
C18H14N2 |
分子量 |
258.3 g/mol |
IUPAC名 |
2-[bis(4-methylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-13-3-7-15(8-4-13)18(17(11-19)12-20)16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
InChIキー |
PCOLLFCUIBQUOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=C(C#N)C#N)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-{4-[(6-Chloroquinolin-2-yl)oxy]phenoxy}propanoic acid](/img/structure/B14414225.png)

![Ethyl 6-(benzenesulfonyl)-8-propyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14414234.png)

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)



![4-Dodecylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14414276.png)
![(2S)-3-[4-[[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]disulfanyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14414279.png)

![3-{[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14414287.png)
![2-[2-(Diethylamino)-2-oxoethyl]tetradec-4-enoic acid](/img/structure/B14414289.png)

